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Compound of Interest

Compound Name: Grazoprevir potassium salt

Cat. No.: B15605165 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the initial characterization of Grazoprevir, a potent, second-generation, direc

agent. Grazoprevir is an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme for viral replication. This guide details its mechani

physicochemical properties, in vitro potency, pharmacokinetic profile, and the analytical methodologies employed for its characterization. Data is pres

tables for clarity, and key experimental workflows and pathways are visualized.

Introduction
Grazoprevir (formerly MK-5172) is a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] It is a cornerstone component of com

such as Zepatier® (in combination with the NS5A inhibitor Elbasvir), for the treatment of chronic HCV infections, particularly genotypes 1 and 4.[3][4] 

protease is a viral serine protease essential for cleaving the HCV polyprotein into mature nonstructural proteins required for viral replication.[5][6] By i

enzyme, Grazoprevir effectively halts the viral life cycle.[7] This guide focuses on the initial characterization of its potassium salt form, providing found

research and development professionals.

Physicochemical Properties
The fundamental physicochemical properties of Grazoprevir potassium salt have been established, providing a baseline for formulation and analytic

Property Value Reference

Molecular Formula C₃₈H₄₉KN₆O₉S [8]

Molar Mass 805.0 g/mol [8]

Exact Mass 804.29187982 Da [8]

IUPAC Name

potassium;[(1R,2R)-1-[[(1R,18R,20R,24R,27R)-24-tert-

butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-

tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-

3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-

ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide

[8]

Topological Polar Surface Area 193 Å² [8]

Mechanism of Action
Grazoprevir is a direct-acting antiviral (DAA) that potently and selectively inhibits the HCV NS3/4A protease.[3][5] The virus produces a single polypro

cleaved by host and viral proteases to yield functional structural and nonstructural proteins.[6] The NS3/4A protease is responsible for four of these cr

Grazoprevir binds to the active site of the protease, blocking its function and thereby preventing the maturation of viral proteins, which ultimately supp

replication.[1][7]
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Figure 1: Mechanism of action of Grazoprevir in inhibiting HCV replication.

Biological Activity
Grazoprevir demonstrates potent activity against a wide range of HCV genotypes and variants known to confer resistance to earlier-generation protea

In Vitro Enzymatic Inhibition
The inhibitory activity of Grazoprevir against various HCV NS3/4A enzymes, including common resistant variants, has been quantified through bioche

Target Enzyme (Genotype/Mutation) Kᵢ (nM) Reference

Genotype 1b (Wild-Type) 0.01 [10]

Genotype 1a (Wild-Type) 0.01 [10]

Genotype 2a 0.08 [10]

Genotype 2b 0.15 [10]

Genotype 3a 0.90 [10]

Genotype 1b (R155K Mutant) 0.07 [10]

Genotype 1b (D168V Mutant) 0.14 [10]

Genotype 1b (D168Y Mutant) 0.30 [10]

Genotype 1b (A156T Mutant) 5.3 [10]

Genotype 1b (A156V Mutant) 12 [10]

Cell-Based Antiviral Potency
The antiviral activity of Grazoprevir has been confirmed in cell-based HCV replicon systems, which mimic viral replication within host cells.

Replicon Genotype Potency Metric Value (nM) Reference

Genotype 1b EC₅₀ 0.5 [10]

Genotype 1a EC₅₀ 2 [10]

Genotype 2a EC₅₀ 2 [10]

Genotype 4a EC₅₀ 0.7 [9][11]

Genotype 4 (Isolates) Median EC₅₀ 0.2 (range 0.11-0.33) [9][11]

Genotype 1a EC₉₀ 0.9 [12]
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Resistance Profile
While Grazoprevir is potent against many HCV variants, specific resistance-associated substitutions (RASs) in the NS3 gene can reduce its activity.[2

RASs have been identified at amino acid positions 156 and 168.[13][14] Notably, the common Q80K polymorphism does not affect Grazoprevir's activ

the R155K variant in genotype 1a.[13][14]

Pharmacokinetic Profile
The pharmacokinetic properties of Grazoprevir have been characterized in human subjects, defining its absorption, distribution, metabolism, and excr

Parameter Value Reference

Time to Peak (Tₘₐₓ) 2 hours (range: 0.5 - 3 hours) [1][4][5]

Absolute Bioavailability 27% [4][5]

Volume of Distribution (Vd) ~1,250 L [4][5]

Plasma Protein Binding 98.8% (to albumin and α1-acid glycoprotein) [1][5]

Metabolism
Partial oxidative metabolism via Cytochrome P450 3A

(CYP3A)
[1][5][15]

Excretion >90% in feces; <1% in urine [1][5]

Terminal Half-Life (t½) ~31 hours (in HCV-infected subjects) [1][5]

digraph "Pharmacokinetic_Study_Workflow" {

graph [nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

Dosing [label="Drug Administration\n(Oral Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sampling [label="Serial Blood Sampling\n(e.g., 0, 1, 2, 4, 8, 12, 24, 48h)", fillcolor="#FFFFFF", fontcolor="#

Processing [label="Sample Processing\n(Centrifugation to Plasma)", fillcolor="#FFFFFF", fontcolor="#202124"];

Analysis [label="Bioanalytical Assay\n(LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"];

PK_Analysis [label="Pharmacokinetic Analysis\n(NCA or Population Modeling)", fillcolor="#34A853", fontcolor="#

Parameters [label="Determine PK Parameters\n(AUC, Cmax, Tmax, t½)", shape=ellipse, fillcolor="#F1F3F4", fontco

Dosing -> Sampling;

Sampling -> Processing;

Processing -> Analysis;

Analysis -> PK_Analysis;

PK_Analysis -> Parameters;

}

Figure 2: A generalized workflow for a clinical pharmacokinetic study.

Analytical Characterization Methods
Robust analytical methods are essential for the quantification and characterization of Grazoprevir in bulk materials, pharmaceutical formulations, and 

High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the simultaneous estimation of Grazoprevir and Elbasvir.[16][17]

This protocol is a representative example based on published methods for the quantification of Grazoprevir.[17][18]
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Chromatographic System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

Column: Sunsil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[17]

Mobile Phase: An isocratic mixture of 0.1M Sodium Dihydrogen Phosphate and Methanol (60:40 v/v). The pH is adjusted to 4.0 with orthophosphor

Flow Rate: 1.2 mL/min.[17]

Detection Wavelength: 260 nm.[17]

Column Temperature: Ambient.

Injection Volume: 10-20 µL.

Standard Preparation: Prepare a stock solution of Grazoprevir in a suitable diluent (e.g., mobile phase). Create a series of calibration standards (e.

through serial dilution.[17]

Sample Preparation: For tablet dosage forms, accurately weigh and powder tablets. Extract the active ingredient with the diluent, sonicate to ensur

filter through a 0.45 µm filter before injection.[18]

Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify Grazoprevir in the sample by 

area from the calibration curve.
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Figure 3: Logical workflow for HPLC method development and validation.

Mass Spectrometry (MS)
High-resolution mass spectrometry, often coupled with liquid chromatography (e.g., UHPLC-ESI-QTOF-MS/MS), is a powerful tool for structural chara

employed to identify and elucidate the structures of impurities, metabolites, and forced degradation products, providing crucial information for stability

assessments.[19]

This protocol outlines a general procedure for preparing samples for LC-MS analysis.[20]

Sample Source: Human plasma, stressed drug substance, or formulation.

Protein Precipitation (for plasma): Add 3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard to 1 volume of plasma
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Vortex & Centrifuge: Vortex the mixture vigorously to precipitate proteins, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

Supernatant Collection: Carefully collect the supernatant, which contains the analyte.

Drying & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solution

initial LC mobile phase (e.g., 50:50 water:acetonitrile).

Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Conclusion
Grazoprevir potassium salt is a highly potent, second-generation HCV NS3/4A protease inhibitor with a well-defined characterization profile. Its stro

against multiple genotypes and key resistant variants, combined with a predictable pharmacokinetic profile suitable for once-daily oral administration, 

critical agent in modern antiviral therapy. The availability of robust analytical methods, such as RP-HPLC and LC-MS/MS, ensures its quality, safety, a

reliably monitored throughout the drug development lifecycle. This technical guide provides the core data necessary for researchers and scientists wo

important antiviral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

check]
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